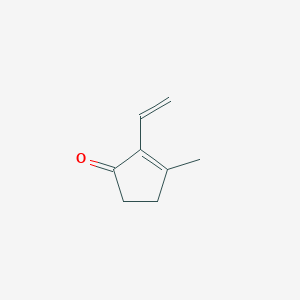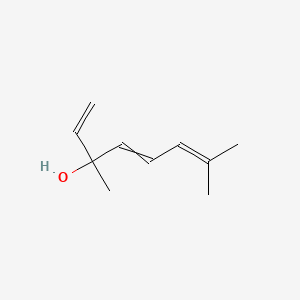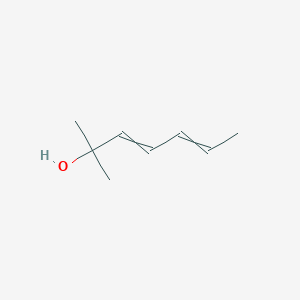
2-Methylhepta-3,5-dien-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhepta-3,5-dien-2-OL is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes two double bonds and a methyl group attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-3,5-dien-2-OL can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method requires specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure the compound’s purity and consistency. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methylhepta-3,5-dien-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The double bonds in the compound allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted alkenes. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Methylhepta-3,5-dien-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methylhepta-3,5-dien-2-OL exerts its effects involves its interaction with various molecular targets. The compound’s double bonds and alcohol group allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar structure but differs in the functional groups attached to the heptane chain.
2-Methylhexa-3,5-diyn-2-ol: Another similar compound with a different arrangement of double and triple bonds.
Uniqueness
2-Methylhepta-3,5-dien-2-OL is unique due to its specific combination of double bonds and an alcohol group, which gives it distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
85120-98-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9/h4-7,9H,1-3H3 |
InChI Key |
MPXRPUOPYBZMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


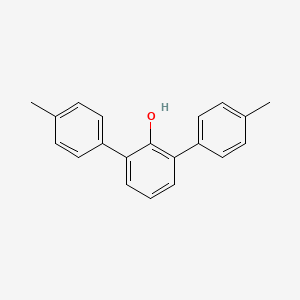
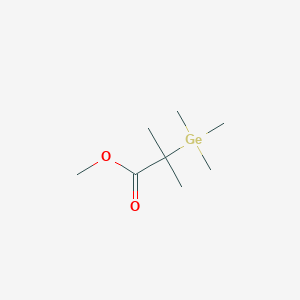


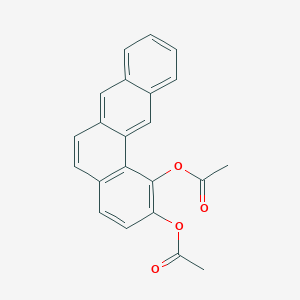

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)


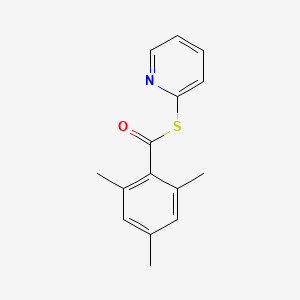
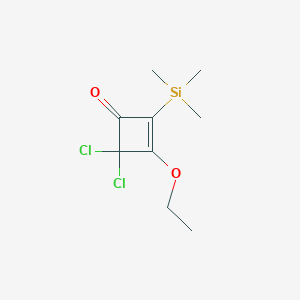
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
